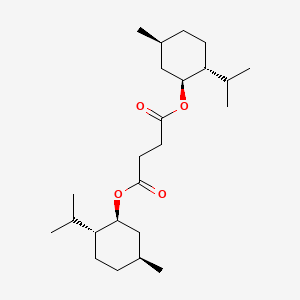
Calcium;propan-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium propan-2-olate, also known as calcium isopropoxide, is an organometallic compound with the chemical formula ( \text{Ca(OCH(CH}_3\text{)}_2\text{)}_2 ). It is a white powder that is highly reactive and used in various chemical processes. This compound is particularly notable for its role as a catalyst in organic synthesis and as a precursor in the preparation of other calcium-containing compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium propan-2-olate can be synthesized through several methods. One common method involves the reaction of calcium metal with isopropanol. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture contamination. The general reaction is as follows:
[ \text{Ca} + 2 \text{CH}_3\text{CH(OH)CH}_3 \rightarrow \text{Ca(OCH(CH}_3\text{)}_2\text{)}_2} + \text{H}_2 ]
This reaction requires heating and is often performed in a solvent such as tetrahydrofuran to facilitate the dissolution of calcium metal.
Industrial Production Methods
In industrial settings, calcium propan-2-olate is produced on a larger scale using similar methods but with optimized conditions to increase yield and purity. The process involves the careful control of temperature, pressure, and the use of high-purity reactants. The product is then purified through techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Calcium propan-2-olate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form calcium carbonate and other by-products.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: It can participate in nucleophilic substitution reactions where the isopropoxide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride.
Substitution: Common nucleophiles include halides and other alkoxides.
Major Products
Oxidation: Calcium carbonate.
Reduction: Various reduced organic compounds.
Substitution: New organometallic compounds with different alkoxide groups.
Scientific Research Applications
Calcium propan-2-olate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: It is used in the preparation of calcium-containing biomolecules.
Medicine: It is explored for its potential use in drug synthesis and as a precursor for calcium supplements.
Industry: It is used in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of calcium propan-2-olate involves its ability to donate isopropoxide groups to other molecules. This donation facilitates various chemical reactions, such as the formation of carbon-carbon bonds in organic synthesis. The compound acts as a Lewis base, providing electron pairs to electrophilic centers in the reactants.
Comparison with Similar Compounds
Similar Compounds
Calcium ethoxide: Similar in structure but with ethoxide groups instead of isopropoxide.
Calcium methoxide: Contains methoxide groups.
Aluminum propan-2-olate: Similar in structure but with aluminum instead of calcium.
Uniqueness
Calcium propan-2-olate is unique due to its specific reactivity and the stability of the isopropoxide groups. This makes it particularly useful in reactions requiring a stable yet reactive catalyst. Its ability to act as a precursor for other calcium-containing compounds also sets it apart from similar compounds.
Properties
Molecular Formula |
C6H14CaO2 |
|---|---|
Molecular Weight |
158.25 g/mol |
IUPAC Name |
calcium;propan-2-olate |
InChI |
InChI=1S/2C3H7O.Ca/c2*1-3(2)4;/h2*3H,1-2H3;/q2*-1;+2 |
InChI Key |
MMLSWLZTJDJYJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[O-].CC(C)[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1H-Benzo[d][1,2,3]triazol-1-yl)-N,N-dimethylmethanamine--1-(2H-benzo[d][1,2,3]triazol-2-yl)-N,N-dimethylmethanamine](/img/structure/B12061148.png)













